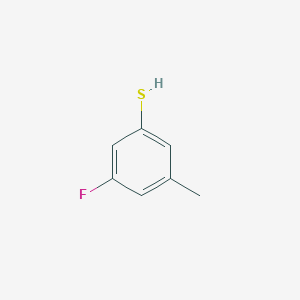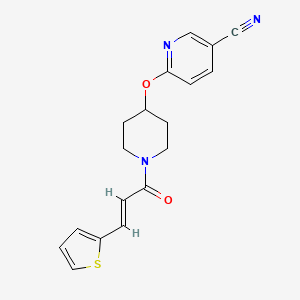
N-((2-morpholinopyrimidin-4-yl)methyl)-4-(piperidin-1-yl)pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-morpholinopyrimidin-4-yl)methyl)-4-(piperidin-1-yl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C19H25N7O2 and its molecular weight is 383.456. The purity is usually 95%.
BenchChem offers high-quality N-((2-morpholinopyrimidin-4-yl)methyl)-4-(piperidin-1-yl)pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-morpholinopyrimidin-4-yl)methyl)-4-(piperidin-1-yl)pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
- Anti-angiogenic and DNA Cleavage Activities : Derivatives of pyrimidine, including compounds structurally related to N-((2-morpholinopyrimidin-4-yl)methyl)-4-(piperidin-1-yl)pyrimidine-2-carboxamide, have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These compounds showed significant potential in blocking the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays, suggesting their utility as anticancer agents with both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Synthesis and Anti-hyperglycemic Evaluation
- Novel Carboximidamides Derived from Cyanamides : Another study focused on synthesizing novel carboximidamide derivatives linked with the pyrimidine moiety, showing significant anti-hyperglycemic effects. These compounds, derived from reactions involving morpholine and piperidine among others, displayed a remarkable decrease in serum levels of glucose and had restorative effects on liver and kidney function biomarkers, indicating their potential as therapeutic agents for diabetes (Moustafa et al., 2021).
Optimization of Pharmacokinetic Profile
- Benzimidazole Derivatives as Orally Active Renin Inhibitors : Research into benzimidazole derivatives, structurally akin to the compound , aimed at improving the pharmacokinetic profile while maintaining renin inhibitory activity for potential treatment of hypertension. Through structural modification, researchers discovered potent and orally bioavailable renin inhibitors, demonstrating the compound's utility in drug development for cardiovascular diseases (Tokuhara et al., 2018).
Anti-Inflammatory and Analgesic Agents
- Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines : A study synthesized novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, evaluating them as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antihypertensive Agents
- Synthesis of 1,2,4-Triazolo[1,5-alpha]pyrimidines : Exploring the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties, this research aimed at creating potential antihypertensive agents. Some compounds showed promising in vitro and in vivo activity, indicating their potential in treating hypertension (Bayomi et al., 1999).
Propiedades
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-4-piperidin-1-ylpyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2/c27-18(17-20-7-5-16(24-17)25-8-2-1-3-9-25)22-14-15-4-6-21-19(23-15)26-10-12-28-13-11-26/h4-7H,1-3,8-14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWWPQWHXKIZDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)C(=O)NCC3=NC(=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

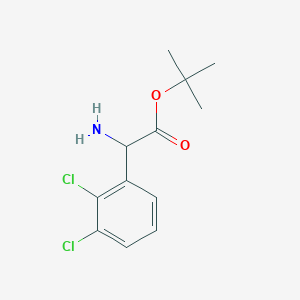


![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2767327.png)
![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one](/img/structure/B2767328.png)
![N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2767329.png)

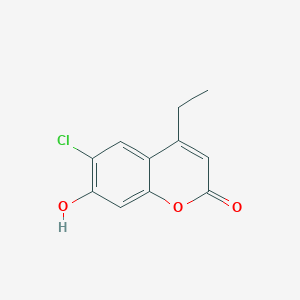
![3-[(4-fluorophenyl)methyl]-1H-benzimidazole-2-thione](/img/structure/B2767337.png)

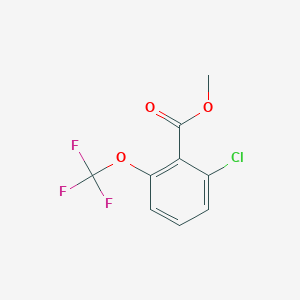
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2767342.png)
